N-(2-chloro-4-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-7-8-17(16(24)11-13)25-20(28)12-31-23-26-18-9-10-30-21(18)22(29)27(23)19-6-4-5-14(2)15(19)3/h4-11H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJNISNSBZELSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1291849-26-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H20ClN3O2S2
- Molecular Weight : 470.0 g/mol
- Structure : The compound features a thienopyrimidine core with a sulfanyl acetamide moiety, contributing to its biological activity.
Biological Activity Overview
The compound exhibits several biological activities, particularly in the realms of anticancer and antimicrobial effects. The following sections detail these activities based on recent research findings.
Anticancer Activity
Recent studies have indicated that this compound shows promise as an anticancer agent.
- Mechanism of Action :
-
Case Studies :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
- In vivo studies using murine models revealed a reduction in tumor size when treated with this compound compared to controls.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains.
-
Spectrum of Activity :
- It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- The minimum inhibitory concentration (MIC) values ranged from 10 to 25 µg/mL for various strains tested.
-
Mechanism of Action :
- The antimicrobial activity is thought to arise from the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects of this compound.
- Acute Toxicity :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O2S2 |
| Molecular Weight | 470.0 g/mol |
| IC50 (Cancer Cell Lines) | 5 - 15 µM |
| MIC (Bacterial Strains) | 10 - 25 µg/mL |
| Toxicity | Harmful if swallowed; skin irritant |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Compound 5.6 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structural differences: Lacks the thieno-fused ring system; instead, it contains a simpler pyrimidinone core. Substituted with 2,3-dichlorophenyl (electron-withdrawing) vs. the target compound’s 2-chloro-4-methylphenyl (mixed electronic effects).
- Properties: Molecular weight: 344.21 g/mol . Melting point: 230°C .
Compound from : 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Structural differences: 4-Chlorophenyl on the pyrimidinone ring vs. 2,3-dimethylphenyl in the target compound. 2-Trifluoromethylphenyl acetamide (strong electron-withdrawing) vs. 2-chloro-4-methylphenyl (moderate electron-withdrawing/donating).
- Impact: The trifluoromethyl group enhances metabolic stability but may reduce solubility due to increased lipophilicity. The 4-chlorophenyl group on the pyrimidinone offers less steric hindrance than the target’s 2,3-dimethylphenyl substituent .
Substituent and Functional Group Variations
Compound from : 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
- Structural differences: 6-Ethyl substituent on the thienopyrimidinone vs. 4-Nitrophenyl acetamide (strong electron-withdrawing) vs. 2-chloro-4-methylphenyl.
- Impact : The nitro group enhances electrophilicity and reactivity but may increase toxicity. The ethyl group at position 6 could sterically hinder interactions with biological targets .
Compound from : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structural differences :
- Simplified pyrimidine core lacking the thiophene fusion.
- 4-Methylpyridin-2-yl acetamide (basic nitrogen) vs. 2-chloro-4-methylphenyl .
Pharmacological and Physicochemical Comparisons
Key Observations :
- The target compound’s thieno[3,2-d]pyrimidinone core enhances aromatic stacking compared to non-fused pyrimidinones.
- electron-withdrawing substituents in analogs.
- The 2-chloro-4-methylphenyl acetamide balances lipophilicity and polarity, avoiding extremes seen in nitro- or trifluoromethyl-substituted analogs.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Key signals include:
- Mass Spectrometry : ESI-MS m/z 476.39 [M+H]+ matches the molecular formula C21H15Cl2N3O2S2 .
- IR Spectroscopy : Stretching bands at 1670 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-S) validate functional groups .
Methodology : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw) to resolve ambiguities in overlapping signals .
How can researchers address solubility challenges in biological assays?
Advanced Research Focus
The compound’s low aqueous solubility (common in thienopyrimidine derivatives) can hinder in vitro testing. Strategies include:
- Co-solvent Systems : Use DMSO (≤1% v/v) with PBS or Tween-80 to stabilize colloidal dispersions .
- Prodrug Design : Introduce phosphate or PEG groups at the acetamide moiety to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, as demonstrated in analogs .
Data Contradiction : notes solubility inconsistencies across batches, suggesting residual solvent effects during crystallization .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Focus
Key SAR modifications include:
- Phenyl Substitutions : Replace 2,3-dimethylphenyl with 4-fluorophenyl to assess halogen effects on target binding .
- Thienopyrimidinone Core : Compare 4-oxo vs. 4-thioxo derivatives to evaluate hydrogen-bonding interactions .
- Sulfanyl Linker : Replace sulfur with selenium to test redox activity in cancer cell lines .
Methodology : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted high affinity for kinase targets (e.g., EGFR or BRAF) .
What crystallographic challenges arise during structural analysis?
Q. Advanced Research Focus
- Crystal Growth : Slow evaporation from DMF/ethanol (1:3) yields diffraction-quality crystals .
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned structures, as in ’s chlorophenyl analog .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (2.1–2.3 Å) stabilize the folded conformation, complicating disorder modeling .
Methodology : Collect high-resolution data (≤0.8 Å) using synchrotron sources to resolve electron density ambiguities near the sulfanyl group .
How to resolve contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies in IC50 values (e.g., 5–50 µM in kinase assays) may stem from:
- Assay Conditions : Varying ATP concentrations (1–10 mM) in enzymatic assays .
- Cell Line Variability : Test across multiple lines (e.g., HCT-116 vs. MCF-7) to identify tissue-specific effects .
- Metabolic Stability : Use liver microsomes to quantify CYP450-mediated degradation, which impacts potency .
Methodology : Standardize protocols via Collaborative Drug Discovery (CDD) Vault to ensure reproducibility .
What computational approaches predict binding modes with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets over 100-ns trajectories (AMBER force field) .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors at C=O and hydrophobic methyl groups) using Phase .
- QSAR Models : Train random forest algorithms on datasets from ’s analogs (R² > 0.85) .
How to scale up synthesis without compromising purity?
Q. Advanced Research Focus
- Flow Chemistry : Implement continuous-flow reactors for thienopyrimidinone core synthesis (residence time: 20 min, 100°C) .
- Workup Automation : Use centrifugal partition chromatography (CPC) to replace column chromatography .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
What degradation pathways occur under physiological conditions?
Q. Advanced Research Focus
- Hydrolysis : The 4-oxo group undergoes pH-dependent hydrolysis (t1/2 = 8 hours at pH 7.4) .
- Oxidative Stress : Sulfanyl linkage forms sulfoxide derivatives in the presence of ROS (LC-MS confirmation) .
- Metabolite Identification : Use HR-MS/MS to detect glutathione adducts in hepatocyte incubations .
How to separate enantiomers for chiral center-containing analogs?
Q. Advanced Research Focus
- Chiral HPLC : Use Chiralpak IG-3 columns (hexane/isopropanol, 90:10) with α = 1.5 for baseline separation .
- Crystallization-Induced Diastereomerism : Co-crystallize with L-tartaric acid to isolate R/S enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
